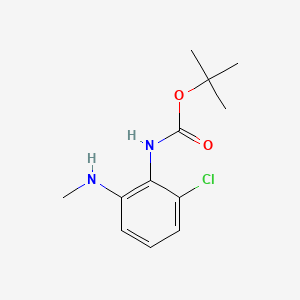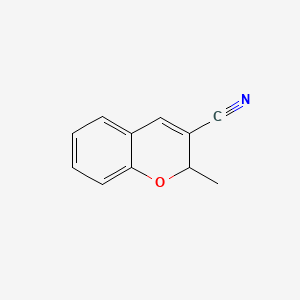
2-Methyl-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-1-benzopyran-3-carbonitrile is an organic compound with the molecular formula C11H9NO. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2H-1-benzopyran-3-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This method involves the formation of a benzopyran ring system with a nitrile group at the 3-position and a methyl group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile: Undergoes tautomerism and reacts with methylene compounds to form polyheterocyclic systems.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Synthesized through a similar condensation reaction and used in the synthesis of epoxy derivatives.
Uniqueness
2-Methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 2-position differentiates it from other benzopyran derivatives, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57543-73-4 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3 |
InChI-Schlüssel |
SFTWTNJNZKFQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC2=CC=CC=C2O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


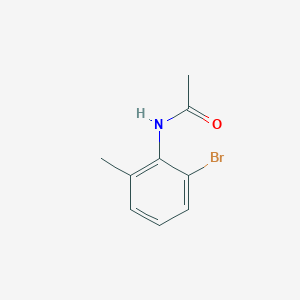
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
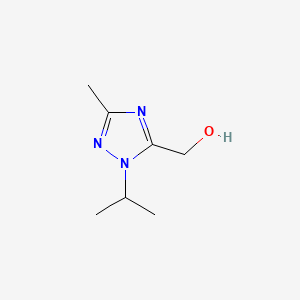
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
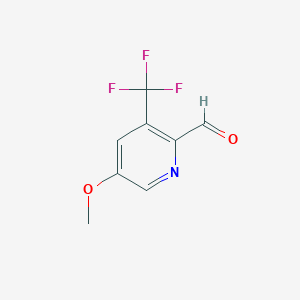
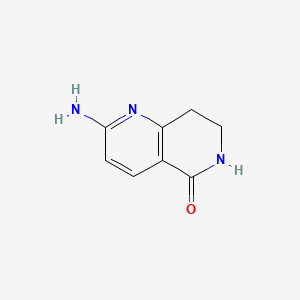

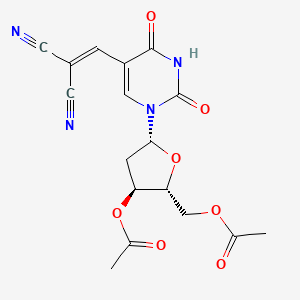
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
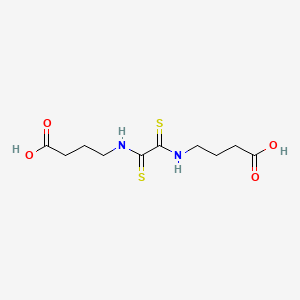
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
